Boc-ethanolamine Dibenzylphosphate
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Overview
Description
Boc-ethanolamine Dibenzylphosphate is a chemical compound with the molecular formula C21H28NO6P and a molecular weight of 421.42 g/mol. It is a phosphorylated derivative of Boc-ethanolamine and is used as an intermediate in various chemical reactions. This compound is known for its role as an inhibitor of Escherichia coli methylerythritol phosphate synthase.
Scientific Research Applications
Boc-ethanolamine Dibenzylphosphate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Acts as an inhibitor of Escherichia coli methylerythritol phosphate synthase, making it useful in studying bacterial metabolic pathways.
Industry: Used in the production of various chemical products and as a reagent in organic synthesis.
Mechanism of Action
Target of Action
Boc-ethanolamine Dibenzylphosphate is an intermediate of 1-Deoxy-D-xylulose 5-phosphate (DXP) and acts as an inhibitor of E. coli methylerythritol phosphate synthase . The primary target of this compound is the enzyme methylerythritol phosphate synthase, which plays a crucial role in the non-mevalonate pathway of isoprenoid biosynthesis.
Mode of Action
The compound interacts with its target, the enzyme methylerythritol phosphate synthase, by inhibiting its activity. This inhibition disrupts the normal function of the enzyme, leading to changes in the biochemical processes it is involved in .
Biochemical Pathways
The compound affects the non-mevalonate pathway of isoprenoid biosynthesis, specifically the production of 1-Deoxy-D-xylulose 5-phosphate (DXP). By inhibiting the enzyme methylerythritol phosphate synthase, the compound disrupts the production of DXP, which is a precursor to a variety of isoprenoids .
Result of Action
The inhibition of methylerythritol phosphate synthase by this compound results in a disruption of the non-mevalonate pathway of isoprenoid biosynthesis. This can lead to a decrease in the production of isoprenoids, which are a large and diverse group of molecules involved in a wide range of biological functions .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Boc-ethanolamine Dibenzylphosphate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it acts as an inhibitor of E. coli methylerythritol phosphate synthase . The nature of these interactions is complex and involves various biochemical processes.
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-ethanolamine Dibenzylphosphate can be synthesized through a multi-step process involving the protection of ethanolamine with a Boc group, followed by phosphorylation with dibenzylphosphate. The reaction typically involves the use of tert-butyl dicarbonate (Boc2O) for the protection step and dibenzylphosphoryl chloride for the phosphorylation step . The reaction conditions often require the presence of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Boc-ethanolamine Dibenzylphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding phosphoric acid derivatives.
Reduction: Formation of Boc-ethanolamine.
Substitution: Formation of substituted ethanolamine derivatives.
Comparison with Similar Compounds
Similar Compounds
Boc-ethanolamine: A precursor to Boc-ethanolamine Dibenzylphosphate, used in similar synthetic applications.
Dibenzylphosphate: Another phosphorylated compound with similar inhibitory properties.
Uniqueness
This compound is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its inhibitory effect on Escherichia coli methylerythritol phosphate synthase also sets it apart from other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[2-bis(phenylmethoxy)phosphoryloxyethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28NO6P/c1-21(2,3)28-20(23)22-14-15-25-29(24,26-16-18-10-6-4-7-11-18)27-17-19-12-8-5-9-13-19/h4-13H,14-17H2,1-3H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSMWJQWFJMFMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28NO6P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652487 |
Source
|
Record name | tert-Butyl (2-{[bis(benzyloxy)phosphoryl]oxy}ethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-25-1 |
Source
|
Record name | tert-Butyl (2-{[bis(benzyloxy)phosphoryl]oxy}ethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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